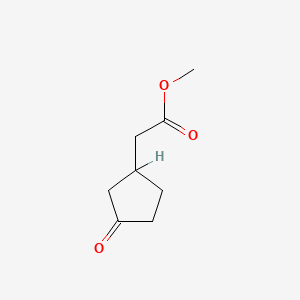

Methyl 2-(3-oxocyclopentyl)acetate

Description

The exact mass of the compound this compound is 156.078644241 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463262 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-38-8, 34130-51-3 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(3-oxocyclopentyl)acetate" CAS number 34130-51-3 properties

An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate (CAS 34130-51-3): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic molecule featuring a ketone within a five-membered ring and a methyl ester side chain. Its significance in synthetic organic chemistry, particularly within the pharmaceutical and life sciences sectors, is substantial. The cyclopentanone core is a prevalent structural motif in a vast array of biologically active natural products, including prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.[1] Consequently, this compound serves as a high-value chiral building block and a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, core reactivity, synthetic utility, and strategic applications. It aims to deliver not just data, but also the underlying scientific rationale for its application in modern chemical synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of a synthetic intermediate are critical for its effective use in experimental design. While comprehensive experimental data for this specific compound is often proprietary to chemical suppliers, a combination of data from vendors and computational predictions provides a solid foundation for its handling and characterization.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and computed physical properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 34130-51-3 | [4][5][6][7] |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₂O₃ | [3][6] |

| Molecular Weight | 156.18 g/mol | [3][6] |

| Canonical SMILES | C1CC(=O)CC1CC(=O)OC | |

| Topological Polar Surface Area | 43.4 Ų | [6] |

| Rotatable Bond Count | 3 | [6] |

Note: Some properties like boiling and flash points are often computationally predicted and should be confirmed with experimental data where possible.

Spectroscopic Characterization

Full spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are the gold standard for structure confirmation and purity assessment. While specific spectra are not broadly published, suppliers like BLD Pharm indicate the availability of such analytical documentation upon request.[5] Researchers procuring this material should always obtain and verify the Certificate of Analysis (CoA) to ensure material integrity.

The Cyclopentanone Core: A Hub of Reactivity

The synthetic power of this compound stems from its two distinct functional groups: the cyclopentanone ketone and the methyl ester. This duality allows for a wide range of selective chemical transformations, making it a versatile scaffold for building molecular complexity.[1]

-

Ketone Moiety : The carbonyl group is an electrophilic center, susceptible to nucleophilic attack. It also allows for functionalization at the α-carbon positions through enolate chemistry.

-

Ester Moiety : The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, providing a handle for side-chain elaboration.[1]

The diagram below illustrates the principal reaction pathways available from this core structure.

Caption: Core reactivity pathways of this compound.

Synthetic Strategies and Methodologies

The preparation of enantiomerically pure forms of this intermediate is of paramount importance for drug development. Asymmetric synthesis provides the most direct route to these chiral building blocks.

Conceptual Synthetic Workflow: Asymmetric Conjugate Addition

A well-established method for synthesizing chiral cyclopentanones is the asymmetric conjugate addition of a nucleophile to a cyclopentenone precursor. For the (R)-enantiomer, this involves the addition of a silyl ketene acetal to a 2-carboxycyclopentenone, promoted by a chiral titanium complex.[2][3] This approach establishes the desired stereocenter with high enantioselectivity.

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Reduction of the Cyclopentanone

To illustrate the compound's utility, the following protocol details a standard laboratory procedure for the selective reduction of the ketone to the corresponding alcohol, a common step in natural product synthesis.

Objective: To selectively reduce the ketone of this compound to a hydroxyl group using sodium borohydride.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C. The rationale for cooling is to control the rate of reaction and minimize potential side reactions, thereby improving selectivity.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes. Adding the reducing agent slowly prevents a rapid, exothermic reaction and ensures a controlled reduction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(3-hydroxycyclopentyl)acetate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure alcohol.

Applications in Research and Drug Development

The value of this compound is most evident in its application as a versatile starting material for high-value targets.

-

Prostaglandin Synthesis: The cyclopentane ring is the core of all prostaglandins. This intermediate provides the basic scaffold, which can be elaborated through stereocontrolled reactions to install the requisite side chains and functional groups of various prostaglandin analogues.[1]

-

Chiral Intermediates: As demonstrated, enantiomerically pure versions of this compound are crucial drug intermediates.[2][3] Access to specific stereoisomers is often a regulatory requirement and is fundamental to achieving the desired pharmacological activity while minimizing off-target effects.

-

Fragrance and Flavor Industry: Related structures, such as Methyl Dihydrojasmonate (Hedione), are widely used in the fragrance industry.[8][9] Synthetic routes to these compounds often proceed through intermediates similar to this compound.

Caption: Role as a key intermediate toward complex, high-value molecules.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 34130-51-3 is not widely public, data from closely related organic esters and ketones provides a strong basis for safe handling protocols. The compound should be treated as a potentially flammable liquid and an irritant.

Precautions for Safe Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use spark-proof tools and explosion-proof equipment where necessary.[11]

-

Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the work area.[8]

Conditions for Safe Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[11][12]

Conclusion

This compound, CAS 34130-51-3, is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its strategic combination of a reactive cyclopentanone core and a modifiable ester side chain makes it an indispensable building block for constructing complex and biologically significant molecules. For scientists in drug discovery and process development, a thorough understanding of its properties, reactivity, and synthetic context is essential for leveraging its full potential in the creation of novel therapeutics and other high-value chemical entities.

References

-

Synerzine. (2018, June 22). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester Safety Data Sheet. [Link]

-

PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. [Link]

- Google Patents. (2011).

-

MOLBASE Encyclopedia. 2-(3-oxocyclopentyl)acetic acid|3128-05-0. [Link]

-

PubChemLite. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3). [Link]

- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

Organic Syntheses. Procedure for the thermolysis of 2-azido-3-pyridine acrylates. [Link]

Sources

- 1. This compound | 2630-38-8 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 34130-51-3 [amp.chemicalbook.com]

- 5. 34130-51-3|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. synerzine.com [synerzine.com]

- 9. Methyl (3-Oxo-2-pentylcyclopentyl)acetate | CymitQuimica [cymitquimica.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Spectroscopic Analysis of Methyl 2-(3-oxocyclopentyl)acetate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(3-oxocyclopentyl)acetate (CAS No. 2630-38-8), a key intermediate in the synthesis of prostaglandins and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the interpretation of spectral features to confirm molecular structure and purity, providing a foundational understanding for its application in further synthetic endeavors.

Introduction: The Significance of this compound in Organic Synthesis

This compound, a cyclopentanone derivative with the molecular formula C₈H₁₂O₃, serves as a pivotal building block in the construction of complex natural products and pharmaceuticals. Its stereocenter and bifunctional nature—possessing both a ketone and a methyl ester—make it a versatile synthon for the elaboration of intricate molecular architectures. Notably, it is a well-established precursor in the total synthesis of various prostaglandins, a class of lipid compounds with diverse physiological effects.

The precise characterization of this intermediate is paramount to ensure the success of multi-step synthetic campaigns. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, their proximity to one another (spin-spin coupling), and the number of protons of each type (integration).

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| O-CH ₃ (Ester) | ~3.6-3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen atom, appearing as a sharp singlet. |

| CH ₂-COOCH₃ | ~2.3-2.6 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the chiral center and the ester carbonyl, leading to a complex splitting pattern. |

| CH (Chiral Center) | ~2.4-2.7 | Multiplet (m) | 1H | This proton is coupled to the adjacent methylene protons on the ring and the side chain, resulting in a complex multiplet. |

| CH ₂ adjacent to C=O | ~2.2-2.4 | Multiplet (m) | 2H | Protons alpha to the ketone are deshielded and will exhibit complex splitting due to coupling with neighboring protons. |

| Other Ring CH ₂ | ~1.8-2.2 | Multiplet (m) | 4H | The remaining methylene protons on the cyclopentanone ring will appear as a series of overlapping multiplets. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C =O (Ketone) | ~215-220 | The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift. |

| C =O (Ester) | ~172-175 | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone carbonyl. |

| O-C H₃ (Ester) | ~51-53 | The methyl carbon of the ester is shielded by the attached oxygen. |

| C H (Chiral Center) | ~40-45 | The methine carbon at the chiral center. |

| C H₂-COOCH₃ | ~38-42 | The methylene carbon of the acetate side chain. |

| C H₂ (Ring) | ~25-40 | The remaining four methylene carbons of the cyclopentanone ring will appear in this region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740-1750 | C=O stretch | Ester Carbonyl |

| ~1710-1725 | C=O stretch | Ketone Carbonyl |

| ~2850-3000 | C-H stretch | Aliphatic C-H |

| ~1150-1250 | C-O stretch | Ester C-O |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature in the IR spectrum of this compound, confirming the presence of both the ester and ketone functionalities.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156, corresponding to the molecular weight of the compound (C₈H₁₂O₃).

-

Key Fragmentation Peaks:

-

m/z = 125: Loss of the methoxy group (-OCH₃) from the molecular ion.

-

m/z = 97: Loss of the entire methoxycarbonyl group (-COOCH₃).

-

m/z = 83: Cleavage of the acetate side chain.

-

m/z = 55: A common fragment for cyclopentanone derivatives.

-

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.

-

Ionization: Electron ionization (EI) is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the cohesive interpretation of all spectroscopic data. The following workflow illustrates the logical process of analysis:

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and unambiguous characterization of this compound. The combined application of NMR, IR, and MS techniques allows for the complete elucidation of its molecular structure, confirming the presence of the cyclopentanone ring, the methyl ester functionality, and the correct connectivity of all atoms. This detailed spectroscopic analysis is an indispensable tool for ensuring the quality and identity of this important synthetic intermediate, thereby facilitating its successful application in the synthesis of complex target molecules.

References

Due to the lack of publicly available, experimentally-derived spectral data for "this compound" (CAS 2630-38-8) from the search results, this guide has been constructed based on established principles of spectroscopic interpretation and data for analogous compounds. The provided protocols are standard methodologies for obtaining the necessary experimental data. For actual experimental spectra, it is recommended to consult commercial suppliers who may provide data upon request or to perform the analyses in a qualified laboratory.

An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Chemical Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-oxocyclopentyl)acetate, a versatile bifunctional molecule, holds a significant position in modern organic synthesis. Its unique structural framework, incorporating both a ketone and an ester functional group, renders it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and its pivotal role as a precursor in the synthesis of prostaglandins and antiviral agents, offering field-proven insights for professionals in research and drug development.

Section 1: Core Chemical and Physical Properties

This compound (CAS No: 34130-51-3) is a chiral organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .[1][2] While specific experimental data for the parent compound is sparse, physical properties can be estimated based on its derivatives. For instance, the related compound, methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, has a boiling point of 302.9 °C at 760 mmHg and a density of 1.003 g/cm³.[3]

Table 1: Physicochemical Properties of this compound and a Key Derivative.

| Property | This compound | Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate |

| CAS Number | 34130-51-3[1][4] | 1211-29-6[3] |

| Molecular Formula | C₈H₁₂O₃[1][4] | C₁₃H₂₀O₃[3] |

| Molecular Weight | 156.18 g/mol [1][2][4] | 224.3 g/mol [3] |

| Boiling Point | Data not available | 302.9 °C at 760 mmHg[3] |

| Density | Data not available | 1.003 g/cm³[3] |

| Refractive Index | Data not available | n20/D 1.474 (lit.)[3] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate side chain, and the protons on the cyclopentanone ring.

-

¹³C NMR: The carbon NMR would display a peak for the ketone carbonyl carbon (typically in the range of 200-220 ppm), the ester carbonyl carbon (around 170-180 ppm), the methoxy carbon of the ester (around 50-60 ppm), and the carbons of the cyclopentane ring.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1740 cm⁻¹) and the ester (around 1735 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 156, along with characteristic fragmentation patterns resulting from the loss of the methoxy group or the acetate side chain.

Section 2: Synthesis of this compound

The synthesis of this key intermediate can be achieved through several routes, with the Dieckmann condensation being a prominent and efficient method for constructing the cyclopentanone ring.

Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7][8] This reaction is particularly effective for the formation of five- and six-membered rings.[7][9]

Workflow 1: Synthesis via Dieckmann Condensation

Caption: Reduction of the ketone to a secondary alcohol.

Detailed Protocol: Sodium Borohydride Reduction

-

Reaction Setup: this compound (1.0 eq) is dissolved in methanol at 0 °C.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution. [10]The reaction is typically complete within an hour.

-

Work-up: The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol. [11] This reduction is a crucial step in the synthesis of prostaglandins, where the stereochemistry of the newly formed hydroxyl group is of paramount importance.

Reactions Involving the Enolizable Protons

The protons alpha to the ketone are acidic and can be removed by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation of the enolate allows for the introduction of various substituents at the C2 and C5 positions of the cyclopentanone ring. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent self-condensation. [12] Workflow 3: Alkylation of the Enolate

Caption: Alkylation of the enolate intermediate.

Detailed Protocol: LDA-Mediated Alkylation

-

Enolate Formation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 eq) in THF is then added dropwise, and the mixture is stirred for 30-60 minutes.

-

Alkylation: The desired alkylating agent (e.g., an alkyl halide, R-X) (1.2 eq) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the alkylated product.

The enolate of this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is fundamental in building more complex cyclic systems.

Section 4: Applications in Drug Development

The unique structure and reactivity of this compound and its derivatives make them indispensable precursors in the synthesis of various biologically active molecules, most notably prostaglandins and carbocyclic nucleoside analogues with antiviral properties.

Synthesis of Prostaglandins

Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological functions. [13]The cyclopentane core of these molecules is often constructed using synthons derived from 3-oxocyclopentaneacetic acid. A key intermediate in many prostaglandin syntheses is the Corey lactone , which can be prepared from derivatives of this compound. [14][15] Logical Relationship 1: Pathway to Prostaglandins

Caption: Synthetic pathway from the core molecule to prostaglandins.

The synthesis of prostaglandins from the Corey lactone involves a series of well-established steps, including the introduction of the two side chains characteristic of the prostaglandin structure.

Synthesis of Carbocyclic Nucleoside Antivirals

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. [16][17]This modification imparts greater metabolic stability to the molecule. [16]this compound derivatives serve as crucial starting materials for the construction of the carbocyclic core of these antiviral drugs.

A prominent example of a carbocyclic nucleoside is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. [18]The synthesis of Abacavir involves the construction of a chiral cyclopentene amine, which can be derived from precursors related to this compound. [19][20] Logical Relationship 2: Pathway to Carbocyclic Nucleosides

Caption: Synthetic route to antiviral carbocyclic nucleosides.

The synthesis of these antiviral agents often requires stereoselective methods to control the chirality of the cyclopentane ring, which is critical for their biological activity.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a diverse range of complex and biologically significant molecules. Its inherent bifunctionality, coupled with the well-established reactivity of its ketone and ester moieties, provides chemists with a powerful tool for the construction of intricate molecular frameworks. The demonstrated utility of this compound and its derivatives in the synthesis of prostaglandins and antiviral agents underscores its importance in medicinal chemistry and drug development. A thorough understanding of its chemical properties and reactivity is therefore essential for any scientist working in these fields.

References

-

Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367719, Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]

-

Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate - LookChem. (n.d.). Retrieved from [Link]

-

Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry, University of Hamburg. (2020, March 24). Retrieved from [Link]

-

Carbocyclic nucleoside - Wikipedia. (n.d.). Retrieved from [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved from [Link]

-

Pot and time economies in the total synthesis of Corey lactone - PMC - NIH. Hayashi, Y., et al. (2020). Chemical Science, 11(1), 195-200. Retrieved from [Link]

-

Pot and time economies in the total synthesis of Corey lactone - RSC Publishing. Hayashi, Y., et al. (2020). Chemical Science, 11(1), 195-200. Retrieved from [Link]

-

Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367719, Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]

-

The Dieckmann Condensation - Organic Reactions. (n.d.). Retrieved from [Link]

-

Abacavir Sulfate. (n.d.). Retrieved from [Link]

-

2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

-

ABACAVIR - New Drug Approvals. (2019, June 4). Retrieved from [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Alkylation of enolates - YouTube. (2018, April 28). Retrieved from [Link]

- CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester - Google Patents. (n.d.).

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved from [Link]

-

Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545860, Methyl 2-methyl-3-oxopentanoate. Retrieved from [Link]

-

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Chem 115 - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

Prostaglandins and Inflammation - PMC - PubMed Central - NIH. Ricciotti, E., & FitzGerald, G. A. (2011). Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Retrieved from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (n.d.). Retrieved from [Link]

-

Process for the preparation of abacavir - European Patent Office - EP 1939196 A1 - EPO. (2008, July 2). Retrieved from [Link]

- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents. (n.d.).

Sources

- 1. This compound | 34130-51-3 [amp.chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. fiveable.me [fiveable.me]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 17. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. Portico [access.portico.org]

- 20. nbinno.com [nbinno.com]

The Strategic Pivot: Transforming Methyl 2-(3-oxocyclopentyl)acetate into Prostaglandin Scaffolds

An In-Depth Technical Guide for Chemical Synthesis Professionals

In the intricate landscape of prostaglandin synthesis, the selection of a versatile and strategically functionalized starting material is paramount. Among the myriad of precursors, Methyl 2-(3-oxocyclopentyl)acetate emerges as a pivotal building block, offering a direct entry into the quintessential Corey lactone structure, the cornerstone of numerous prostaglandin total syntheses. This technical guide elucidates the critical role of this compound, detailing its transformation into complex prostaglandin molecules, with a focus on the underlying chemical principles, stereochemical control, and practical experimental methodologies.

The Prostaglandin Challenge: A Tale of Stereochemistry and Functionality

Prostaglandins are a class of lipid compounds that exhibit a wide array of physiological activities, making them and their analogues valuable therapeutic agents.[1] Their complex structures, characterized by a cyclopentane core bearing two aliphatic side chains with specific stereochemistries, present a formidable challenge for synthetic chemists. The landmark total synthesis of Prostaglandin F2α by E.J. Corey in 1969 laid the groundwork for many subsequent approaches, highlighting the importance of a stereocontrolled construction of the cyclopentanoid framework.[2]

This compound: A Gateway to the Corey Lactone

The strategic value of this compound lies in its inherent structure: a cyclopentanone ring appended with an acetic acid methyl ester side chain. This arrangement is primed for a key transformation—the Baeyer-Villiger oxidation—which introduces an oxygen atom into the cyclopentane ring to form a lactone, a cyclic ester. This reaction is the linchpin in converting the simple cyclopentanone precursor into the highly functionalized Corey lactone diol, a versatile intermediate for a variety of prostaglandins.[3]

The Baeyer-Villiger Oxidation: Mechanism and Regioselectivity

The Baeyer-Villiger oxidation involves the treatment of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[4] The reaction proceeds through the "Criegee intermediate," where the peroxy acid adds to the carbonyl carbon. This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, leading to the formation of an ester (or a lactone in the case of a cyclic ketone).[5]

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as it determines which side of the carbonyl group the oxygen atom is inserted. The migratory aptitude of the substituent groups dictates the outcome, with the general trend being: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5] In the case of this compound, the more substituted carbon atom of the cyclopentanone ring preferentially migrates, leading to the desired lactone structure.

Synthetic Workflow: From Precursor to Prostaglandin F2α

The following sections outline a representative synthetic pathway from a cyclopentanone precursor to Prostaglandin F2α, illustrating the key transformations and the rationale behind the experimental choices. While the seminal Corey synthesis commences from a bicyclo[2.2.1]heptanone system, the principles of the Baeyer-Villiger oxidation and subsequent steps are directly applicable to a synthesis starting from this compound.[2]

Step 1: Baeyer-Villiger Oxidation to Form the Bicyclic Lactone

The initial step is the oxidation of the cyclopentanone ring to a lactone. This transformation is crucial for establishing the core structure of the Corey lactone.

Experimental Protocol: Baeyer-Villiger Oxidation [2]

-

Reactants: A solution of the cyclopentanone precursor in a suitable solvent (e.g., dichloromethane).

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction mixture is quenched, washed with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired lactone.

-

Yield: This reaction typically proceeds in high yield, often exceeding 90%.[2]

Subsequent Transformations to the Corey Lactone Diol

Following the formation of the initial lactone, a series of reactions are employed to introduce the necessary functional groups and stereocenters of the Corey lactone diol. These steps often include:

-

Hydrolysis of the Lactone: Opening of the lactone ring to a hydroxy acid.[2]

-

Iodolactonization: An intramolecular cyclization reaction that forms a new lactone ring while introducing an iodine atom and setting key stereocenters.[2]

-

Functional Group Manipulations: Conversion of the iodine to a hydroxyl group and protection of alcohol functionalities.[2]

The culmination of these steps yields the pivotal Corey lactone diol, a stable, crystalline compound that serves as a branching point for the synthesis of various prostaglandins.[6]

Elaboration of the Side Chains: The Horner-Wadsworth-Emmons Reaction

With the Corey lactone diol in hand, the focus shifts to the installation of the two aliphatic side chains. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes, making it ideal for constructing the α,β-unsaturated ketone moiety of the lower side chain.[7][8]

The HWE reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.[9] The ylide is typically generated by treating a phosphonate ester with a base, such as sodium hydride.[2] The reaction generally favors the formation of the (E)-alkene, which is the desired stereochemistry for many prostaglandins.[8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for the ω-Chain [2]

-

Reactants: The aldehyde derived from the Corey lactone diol and a suitable phosphonate ylide (e.g., the ylide derived from dimethyl (2-oxoheptyl)phosphonate).

-

Base: Sodium hydride in an aprotic solvent like dimethoxyethane (DME).

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up: The reaction is quenched with a proton source, and the product is extracted into an organic solvent.

-

Purification: The α,β-unsaturated ketone is purified by column chromatography.

-

Yield: The HWE reaction is generally high-yielding, often in the range of 70-90%.[2]

Completion of the Synthesis: Reduction and Deprotection

The final stages of the synthesis involve the stereoselective reduction of the ketone in the ω-chain to a secondary alcohol and the attachment of the α-chain, followed by the removal of protecting groups.

-

Stereoselective Reduction: The reduction of the C-15 ketone is critical for establishing the correct stereochemistry of the hydroxyl group. Reagents such as zinc borohydride are often employed to achieve the desired (S)-configuration.[2]

-

α-Chain Installation: The lactone is reduced to a lactol (a cyclic hemiacetal), which is then subjected to a Wittig reaction to introduce the α-chain.[10]

-

Deprotection: The final step involves the removal of all protecting groups to yield the target prostaglandin, such as PGF2α.[2]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of prostaglandins from a cyclopentanone precursor.

Caption: Synthetic workflow from this compound to Prostaglandin F2α.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in a prostaglandin synthesis based on the Corey strategy.

| Step | Transformation | Reagents | Typical Yield (%) | Reference |

| Baeyer-Villiger Oxidation | Cyclopentanone → Lactone | m-CPBA | >90 | [2] |

| Horner-Wadsworth-Emmons Reaction | Aldehyde → α,β-Unsaturated Ketone | Phosphonate Ylide, NaH | 70-90 | [2] |

| Stereoselective Ketone Reduction | Ketone → Secondary Alcohol | Zn(BH₄)₂ | ~90 (desired isomer) | [2] |

| Wittig Reaction for α-Chain | Lactol → Diol with α-Chain | Phosphonium Ylide | ~80 | [10] |

Conclusion

This compound represents a highly strategic and efficient starting material for the synthesis of prostaglandins. Its facile conversion to the Corey lactone diol via a key Baeyer-Villiger oxidation sets the stage for the stereocontrolled installation of the requisite side chains. The methodologies outlined in this guide, rooted in the foundational work of E.J. Corey and refined over decades of research, provide a robust framework for the synthesis of these biologically potent and therapeutically valuable molecules. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and the desired stereochemical purity in these complex multi-step syntheses.

References

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

-

Hayashi, M., & Umekubo, H. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(4), 1205–1210. [Link]

- Nicolaou, K. C., & Montagnon, T. (2008).

- Bundy, G. L., & Peterson, D. C. (1972). The synthesis of (15R)-prostaglandin A2. Tetrahedron Letters, 13(1), 41–44.

- Corey, E. J., & Noyori, R. (1970). A total synthesis of prostaglandin F2α (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Tetrahedron Letters, 11(4), 311–313.

- Corey, E. J., Albonico, S. M., Koelliker, U., Schaaf, T. K., & Varma, R. K. (1971). New reagents for stereoselective carbonyl reduction. An improved synthetic route to the primary prostaglandins. Journal of the American Chemical Society, 93(6), 1491–1493.

- Crabbé, P., & Guzmán, A. (1972). Synthesis of 11-deoxy-prostaglandins. Tetrahedron Letters, 13(2), 115–117.

-

Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selén, G., & Astin, M. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243–248. [Link]

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.

- Kulkarni, B. A., & Snider, B. B. (1986). A short synthesis of the Corey lactone. Tetrahedron Letters, 27(46), 5531–5534.

- Stork, G., & Takahashi, T. (1977). A new prostaglandin synthesis. A simple, stereocontrolled route to the key bicyclic lactone intermediate. Journal of the American Chemical Society, 99(4), 1275–1276.

- Grieco, P. A., Pogonowski, C. S., & Miyashita, M. (1975). Prostaglandin F2α. A novel synthesis.

- Johnson, F., Paul, K. G., & Favara, D. (1982). Prostaglandin synthesis. A new and highly efficient route to the Corey lactone. Journal of the American Chemical Society, 104(8), 2190–2198.

- Bernardi, A., Cardani, S., Poli, G., & Scolastico, C. (1986). Enantioselective synthesis of the Corey lactone. The Journal of Organic Chemistry, 51(25), 5041–5043.

- Chen, F. E., & Kuang, Y. Y. (2000). Asymmetric synthesis of prostaglandins. Chemical Reviews, 100(8), 2889–2914.

- Renz, M., & Meunier, B. (1999). 100 years of Baeyer–Villiger oxidations. European Journal of Organic Chemistry, 1999(4), 737–750.

- Noyori, R., Suzuki, M., & Yanagisawa, A. (1988). The three-component coupling synthesis of prostaglandins. Accounts of Chemical Research, 21(11), 428–435.

- Strukul, G. (1998). Transition metal catalysis in the Baeyer–Villiger oxidation of ketones.

- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87–99.

- Kelly, R. C., Schletter, I., & Jones, R. L. (1973). Prostaglandin E1. Total synthesis. Prostaglandins, 4(5), 653–659.

- Corey, E. J., & Mann, J. (1973). A new stereocontrolled synthesis of the Corey prostaglandin lactone. Journal of the American Chemical Society, 95(20), 6832–6833.

Sources

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. originbiopharma.com [originbiopharma.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Synthesis, Analogs, and Applications in Prostanoid and Jasmonate Chemistry

Abstract

Methyl 2-(3-oxocyclopentyl)acetate stands as a cornerstone chiral building block in modern organic synthesis. Its deceptively simple structure, featuring a functionalized cyclopentanone ring, provides a versatile scaffold for the construction of a vast array of complex and biologically significant molecules. This technical guide offers an in-depth exploration of this pivotal intermediate, beginning with its fundamental properties and synthesis. We then delve into its most critical roles as a precursor to two major classes of natural products: the prostaglandins, which are potent lipid autacoids with profound physiological effects, and the jasmonates, a class of plant hormones also utilized as fragrance compounds. Through detailed protocols, mechanistic insights, and comparative analysis of its key structural analogs, this whitepaper provides researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic importance and practical application of this compound and its derivatives.

Part 1: The Core Moiety: this compound

The utility of this compound (M23OA) in synthetic chemistry is derived from its strategically placed functional groups: a ketone, an ester, and stereocenters that allow for the construction of chiral molecules. This compound is frequently used as a drug intermediate, particularly in its chiral forms like (R)-Methyl 2-(3-oxocyclopentyl)acetate.[1][2][3] The cyclopentanone core is a recurring motif in a wide range of cyclopentanoid natural products, making M23OA a valuable starting point for their total synthesis.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of M23OA and its primary derivatives is essential for their application in synthesis and formulation. The table below summarizes these key characteristics.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |

| (R)-Methyl 2-(3-oxocyclopentyl)acetate | C₈H₁₂O₃ | 156.18 | 84621-34-1 | Chiral Drug Intermediate[3] | |

| Methyl Jasmonate (Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate) | C₁₃H₂₀O₃ | 224.30 | 1211-29-6 | Plant Hormone, Fragrance[5][6] | |

| Methyl Dihydrojasmonate (Hedione) (Methyl (3-Oxo-2-pentylcyclopentyl)acetate) | C₁₃H₂₂O₃ | 226.31 | 24851-98-7 | Fragrance, Hydrogel Preparation[7] | |

| Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C₁₃H₁₈O₃ | 222.28 | 37435-88-4 | Synthetic Intermediate[8] |

Strategic Synthesis of the Cyclopentanone Core

The synthesis of the M23OA core is a critical first step in many multi-step synthetic campaigns. The choice of synthetic route is often dictated by the desired stereochemistry and the need for scalability. Asymmetric Michael additions, for instance, are frequently employed to establish the correct chirality at key carbon centers, a crucial feature for biological activity.[9][10] These reactions are foundational for producing enantiomerically pure intermediates necessary for drug development.[9]

The diagram below illustrates the central role of the M23OA scaffold and the key vectors for derivatization that lead to its important structural analogs.

Caption: The M23OA core as a versatile scaffold for generating key derivatives.

Part 2: Prostaglandin Synthesis: The Enduring Legacy of the Corey Lactone

Perhaps the most significant application of the M23OA structural motif is in the synthesis of prostaglandins (PGs). PGs are lipid compounds with hormone-like effects that regulate a multitude of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[11][12]

The Corey Lactone: A Masterclass in Synthetic Strategy

The landmark total synthesis of prostaglandins by E.J. Corey established a versatile pathway that remains influential today. A pivotal intermediate in this synthesis is the Corey lactone , a bicyclic lactone that contains the necessary stereochemical information for elaboration into various prostaglandins.[13] The synthesis and transformation of the Corey lactone is a cornerstone of prostanoid chemistry.[14][15] While not identical to M23OA, the underlying cyclopentane framework and the strategic placement of functional groups represent a shared synthetic philosophy. Efficient, one-pot syntheses of the Corey lactone have been developed, demonstrating its high value and the continuous innovation in this field.[13][16]

The general workflow for prostaglandin synthesis underscores the importance of building the cyclopentane core correctly, followed by the sequential addition of two distinct side chains.

Caption: Generalized synthetic workflow for prostaglandins.

Biosynthesis of Prostaglandins

In biological systems, prostaglandins are not built from cyclopentanone intermediates but are instead synthesized from essential fatty acids like arachidonic acid.[11] The enzyme cyclooxygenase (COX) catalyzes the key step, converting arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2). PGH2 serves as a central hub, from which various synthases produce the different classes of prostaglandins (PGE, PGF, etc.).[11]

Caption: Simplified biological pathway for prostaglandin synthesis.

Part 3: Key Derivatives and Methodologies

The versatility of the M23OA scaffold is best demonstrated through the synthesis of its diverse derivatives.

Jasmonates: From Plant Signaling to Perfumery

By introducing a pentenyl side chain at the C2 position of the cyclopentanone ring, a new class of compounds, the jasmonates, is formed. Methyl jasmonate is a well-known plant hormone involved in stress responses and development.[6] Its saturated analog, methyl dihydrojasmonate (Hedione), is a highly valued fragrance ingredient known for its floral, jasmine-like scent.[7] The synthesis of these compounds often involves the alkylation of a 3-oxocyclopentylacetate precursor.[6]

Detailed Experimental Protocol: Synthesis of a Dihydrojasmonate Analog

The following protocol is a representative example of the alkylation and subsequent modification of a cyclopentanone core to yield a dihydrojasmonate structure. This method is based on established principles of enolate chemistry.

Objective: To synthesize Methyl (3-Oxo-2-pentylcyclopentyl)acetate from this compound.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

1-Iodopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer, stir bar, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: While maintaining the temperature at -78 °C, slowly add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate. Causality Note: The use of a strong, non-nucleophilic base like LDA at low temperature ensures regioselective deprotonation at the less-hindered α-carbon (C2) and prevents side reactions like self-condensation.

-

Alkylation: Add 1-Iodopentane (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, Methyl (3-Oxo-2-pentylcyclopentyl)acetate.[7] Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Biological Activity and Therapeutic Landscape

The derivatives of M23OA exhibit a wide spectrum of biological activities, positioning them as crucial molecules in drug discovery and development.

-

Prostaglandin E1 (PGE1): This prostaglandin is a potent vasodilator and anti-inflammatory agent.[12] A synthetic analog, alprostadil, is used clinically to maintain a patent ductus arteriosus in newborns and to treat erectile dysfunction.[12] PGE1 exerts its effects by binding to EP receptors, which can modulate cellular processes through cAMP signaling pathways.[12] Its role as a pain mediator is also an active area of research.[12]

-

Other Prostaglandin Analogs: Synthetic analogs of prostaglandins are among the leading treatments for glaucoma (e.g., Latanoprost, Travoprost) by reducing intraocular pressure. The M23OA core is fundamental to the synthesis of these complex molecules.[17]

-

Jasmonates: While their primary role is in plant biology, research into the effects of jasmonates on mammalian cells has uncovered potential anti-cancer and anti-inflammatory properties, though this remains an emerging field.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a gateway to molecular complexity and biological function. Its central role in the stereocontrolled synthesis of prostaglandins has secured its place in the canon of organic chemistry. The continued development of novel synthetic methods to access this core and its analogs promises to accelerate the discovery of new therapeutics. Future research will likely focus on creating more efficient and "green" synthetic routes, as well as exploring novel derivatives with unique biological profiles for applications in oncology, immunology, and inflammatory diseases. The enduring relevance of this cyclopentanone scaffold ensures it will remain a topic of intense interest for chemists and pharmacologists for the foreseeable future.

References

-

Baire, B., Niu, D., Willoughby, P. H., & Toste, F. D. (2014). Pot and time economies in the total synthesis of Corey lactone. Nature Chemistry, 6(9), 838-842. [Link]

-

PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate. [Link]

-

ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Link]

-

Tanase, C. I., & Draghici, C. (2013). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 58(11-12), 845-852. [Link]

-

Baire, B., Niu, D., Willoughby, P. H., & Toste, F. D. (2014). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 5(8), 2937-2941. [Link]

-

YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]

-

Jung, J. C., & Park, O. S. (2006). Efficient Asymmetric Synthesis of Prostaglandin E1. Zeitschrift für Naturforschung B, 61(5), 555-559. [Link]

-

Tanase, C. I. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(23), 5739. [Link]

-

YouTube. (2020). Prostaglandin Biosynthesis - Acetate Pathway: 6. [Link]

-

ResearchGate. (2006). Efficient Asymmetric Synthesis of Prostaglandin E1. [Link]

-

Lee, J., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13529. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate. National Center for Biotechnology Information. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 2630-38-8 | Benchchem [benchchem.com]

- 5. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Methyl (3-Oxo-2-pentylcyclopentyl)acetate | CymitQuimica [cymitquimica.com]

- 8. Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C13H18O3 | CID 579060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Dieckmann Condensation: Mechanism and Synthesis of Cyclic β-Keto Esters

Abstract

The Dieckmann condensation is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the formation of cyclic β-keto esters. As an intramolecular variant of the Claisen condensation, this reaction is instrumental in constructing five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals, natural products, and advanced materials.[1][2][3] This guide elucidates the core mechanism of the Dieckmann condensation, using the archetypal cyclization of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate. It further provides a detailed experimental protocol, discusses critical reaction parameters, and offers insights into the synthetic utility of the resulting products for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Intramolecular Cyclization

The construction of carbocyclic rings is a fundamental objective in organic synthesis. The Dieckmann condensation, first reported by German chemist Walter Dieckmann, offers an elegant solution by utilizing a base-catalyzed intramolecular reaction of a diester.[2][3][4] This process transforms a linear molecule into a cyclic β-keto ester, a versatile synthetic intermediate.[1][2]

The reaction is particularly effective for synthesizing five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the thermodynamic stability and minimal ring strain of these structures.[1][3] The target molecule for this guide, "Methyl 2-(3-oxocyclopentyl)acetate," represents a class of compounds accessible through modifications of a primary Dieckmann product. To comprehensively explain the core mechanism, this paper will focus on the direct and classic synthesis of methyl 2-oxocyclopentanecarboxylate from dimethyl adipate, the foundational reaction for building this class of cyclopentanone derivatives.[5][6][7]

The Core Mechanism: A Step-by-Step Elucidation

The Dieckmann condensation proceeds through a series of equilibrium steps, ultimately driven to completion by an irreversible acid-base reaction. The mechanism is analogous to the intermolecular Claisen condensation.[8][9]

Step 1: α-Deprotonation and Enolate Formation The reaction is initiated by a strong base, typically a sodium alkoxide (e.g., sodium methoxide, NaOMe), which abstracts an acidic α-proton from one of the ester groups.[10][11] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[1][8] The choice of base is critical; using an alkoxide with the same alkyl group as the ester (methoxide for methyl esters) prevents transesterification, a potential side reaction.[2]

Step 2: Intramolecular Nucleophilic Attack (Cyclization) The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[1] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate (an alkoxide).[10][11] For dimethyl adipate, this step forms a five-membered ring.[5][12]

Step 3: Reformation of the Carbonyl and Elimination The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, MeO⁻) as a leaving group.[10][13] This step yields the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.

Step 4: Irreversible Deprotonation (The Driving Force) The reaction equilibrium up to this point does not strongly favor the product. However, the β-keto ester formed has a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[8] The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[10] This final deprotonation step forms a stable, resonance-stabilized enolate and is the thermodynamic driving force that shifts the entire equilibrium toward the product.[8] For this reason, a full stoichiometric equivalent of base is required.[10]

Step 5: Acidic Workup and Protonation The reaction is quenched with a dilute acid (e.g., H₃O⁺) in a final workup step.[3][10][14] This neutralizes the remaining base and protonates the enolate, yielding the final, neutral cyclic β-keto ester product.[11]

Visualizing the Pathway: Reaction Mechanism Diagram

The following diagram illustrates the complete mechanistic pathway for the Dieckmann condensation of dimethyl adipate.

Caption: Mechanistic flow of the Dieckmann condensation.

Experimental Protocol & Key Parameters

This section provides a representative laboratory procedure for the synthesis of methyl 2-oxocyclopentanecarboxylate.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 10.0 g | 57.4 | 1.0 |

| Sodium Methoxide | CH₃ONa | 54.02 | 3.10 g | 57.4 | 1.0 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 100 mL | - | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | ~60 mL | ~60 | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous toluene (100 mL) and sodium methoxide (3.10 g) are added to the flask. The suspension is stirred under nitrogen.

-

Initiation: Dimethyl adipate (10.0 g) is added dropwise to the stirred suspension over 15 minutes at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (b.p. 105 °C at 19 mmHg) to yield pure methyl 2-oxocyclopentanecarboxylate as a clear liquid.[15]

Critical Parameters and Field Insights

-

Anhydrous Conditions: The presence of water must be strictly avoided as it will hydrolyze the ester starting material and consume the base, halting the reaction.

-

Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is essential to drive the reaction to completion by irreversibly deprotonating the final β-keto ester product. Using catalytic amounts of base will result in poor yields due to the unfavorable equilibrium of the initial steps.

-

Solvent Choice: While alcoholic solvents matching the ester can be used, aprotic solvents like toluene or THF are often preferred with stronger bases like sodium hydride (NaH) to minimize side reactions.[4][16]

-

Subsequent Reactions: The product, methyl 2-oxocyclopentanecarboxylate, is a valuable intermediate.[6][17] The acidic α-proton can be easily removed to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a powerful route to 2-substituted cyclopentanones, highlighting the synthetic utility of the Dieckmann condensation in multi-step syntheses.[1][18]

Conclusion

The Dieckmann condensation remains a highly reliable and indispensable tool in the arsenal of synthetic chemists for the construction of five- and six-membered cyclic systems. Its mechanism, a classic example of enolate chemistry, is driven by a final, irreversible deprotonation that ensures high yields of the versatile β-keto ester product. A thorough understanding of this mechanism and the critical experimental parameters is paramount for its successful application in the synthesis of complex molecular targets relevant to the pharmaceutical and chemical industries.

References

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link]

-

ACS Publications. Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member | Biochemistry. [Link]

-

National Center for Biotechnology Information. Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. [Link]

-

Htdchem. Methyl 2-oxocyclopentane carboxylate: Properties, Applications, and Synthesis. [Link]

-

Grokipedia. Dieckmann condensation. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

Fiveable. Dimethyl Adipate Definition - Organic Chemistry Key Term. [Link]

-

Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate?. [Link]

-

Toppr. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]

-

NROChemistry. Dieckmann Condensation. [Link]

-

YouTube. Dieckmann condensation. [Link]

-

Organic Syntheses. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. grokipedia.com [grokipedia.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 7. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 16. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 17. htdchem.com [htdchem.com]

- 18. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-oxocyclopentyl)acetate is a pivotal organic compound that serves as a fundamental building block in the synthesis of a wide array of complex molecules, most notably prostaglandins and their analogues. Its cyclopentanone framework, featuring a strategically positioned ester side chain, offers a versatile scaffold for intricate chemical transformations. This guide provides an in-depth analysis of its nomenclature, chemical properties, synthesis, and characterization, with a particular focus on its application in pharmaceutical research and development. The chirality of this molecule adds another layer of complexity and significance, as the stereochemistry of prostaglandin precursors directly influences the biological activity of the final therapeutic agent.

Part 1: Nomenclature and Chemical Identity